Cas no 2098093-23-1 (4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride)

4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- F2158-2161
- starbld0027001
- 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride
- 4-methyl-N-piperidin-4-ylthiadiazole-5-carboxamide;hydrochloride
- 2098093-23-1
- AKOS026746662
-
- インチ: 1S/C9H14N4OS.ClH/c1-6-8(15-13-12-6)9(14)11-7-2-4-10-5-3-7;/h7,10H,2-5H2,1H3,(H,11,14);1H
- InChIKey: ZYGVTRXRUFWPPR-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C(=C(C)N=N1)C(NC1CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 262.0655100g/mol
- どういたいしつりょう: 262.0655100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.2Ų
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M256351-100mg |
4-methyl-n-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 100mg |
$ 160.00 | 2022-06-04 | ||
TRC | M256351-500mg |
4-methyl-n-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 500mg |
$ 590.00 | 2022-06-04 | ||
Life Chemicals | F2158-2161-0.25g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 0.25g |
$573.0 | 2023-09-06 | |
Life Chemicals | F2158-2161-1g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 1g |
$636.0 | 2023-09-06 | |
Life Chemicals | F2158-2161-5g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 5g |
$1908.0 | 2023-09-06 | |
Life Chemicals | F2158-2161-0.5g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 0.5g |
$604.0 | 2023-09-06 | |
Life Chemicals | F2158-2161-10g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 10g |
$2671.0 | 2023-09-06 | |
TRC | M256351-1g |
4-methyl-n-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 1g |
$ 910.00 | 2022-06-04 | ||
Life Chemicals | F2158-2161-2.5g |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride |
2098093-23-1 | 95%+ | 2.5g |
$1272.0 | 2023-09-06 |
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride 関連文献
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochlorideに関する追加情報
Introduction to 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride (CAS No. 2098093-23-1)
4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride, identified by its CAS number 2098093-23-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the thiadiazole class, a heterocyclic structure known for its diverse biological activities. The presence of a piperidine moiety and a carboxamide functional group enhances its potential as a pharmacophore, making it a valuable candidate for further exploration in medicinal chemistry.
The molecular structure of 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride incorporates several key functional groups that contribute to its unique chemical properties. The thiadiazole ring, characterized by its sulfur and nitrogen atoms, is known to exhibit significant bioactivity. Specifically, the 5-carboxamide group introduces a polar and potentially ionizable moiety, which can influence solubility and interactions with biological targets. Additionally, the 4-methyl substituent and the piperidin-4-yl side chain provide steric and electronic effects that may modulate the compound's reactivity and binding affinity.
In recent years, there has been growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer treatments. The structural features of 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride make it a promising candidate for further pharmacological studies. Specifically, the combination of the thiadiazole core with the piperidine ring suggests potential interactions with enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymatic pathways. Thiadiazole derivatives have been shown to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses. The carboxamide group in 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride may facilitate binding to these enzymes, potentially leading to the development of novel anti-inflammatory agents. Furthermore, the piperidine moiety could enhance metabolic stability and bioavailability, making it an attractive scaffold for drug design.
Recent studies have also explored the anticancer potential of thiadiazole derivatives. These compounds have been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The structural flexibility of 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride allows for interactions with multiple targets within cancer cells, including kinases and transcription factors. This multifaceted activity makes it a promising candidate for further investigation in oncology research.
The synthesis of 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiadiazole ring typically involves cyclization reactions between appropriate precursors under acidic or basic conditions. Subsequent modifications to introduce the carboxamide group and piperidine side chain require careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes for such complex molecules.
In terms of pharmacokinetic properties, 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride exhibits characteristics that are favorable for drug development. The presence of ionizable groups improves solubility in both aqueous and organic phases, facilitating formulation into various dosage forms. Additionally, the compound's stability under different pH conditions suggests potential for oral administration. These properties are critical for ensuring effective delivery and absorption in vivo.
The toxicological profile of 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride is another important consideration in its development as a pharmaceutical agent. Preliminary studies have shown that this compound demonstrates moderate toxicity at high concentrations but exhibits low toxicity at therapeutic doses. Further toxicological assessments are necessary to fully characterize its safety profile before clinical trials can be initiated.
Future directions in the research of 4-methyl-N-(piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide hydrochloride include exploring its mechanisms of action in detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and guide further optimization efforts. Additionally, computational modeling techniques can be employed to predict binding affinities and optimize lead structures based on existing data.
The broader significance of this compound lies in its contribution to the growing library of heterocyclic derivatives with potential pharmaceutical applications. Thiadiazoles continue to be a fertile ground for innovation in drug discovery due to their versatile biological activities and structural adaptability. As research progresses,the full therapeutic potential of 4-methyl-N-(piperidin-4-yi)-1,2,3-thiadiazole -5 -carboxamide hydrochloride (CAS No.2098093 -23 -1) is likely to become more apparent,leading to new treatments for various diseases.
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